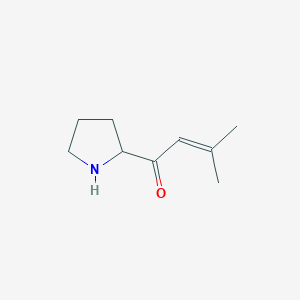

3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-methyl-1-pyrrolidin-2-ylbut-2-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-7(2)6-9(11)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3 |

InChI Key |

WMMFJROHIDFDGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1CCCN1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One

Retrosynthetic Analysis and Key Disconnection Strategies

Key Disconnections:

Amide Bond Disconnection: This leads to a chiral pyrrolidine (B122466) precursor (or its protected form) and a 3-methylbut-2-enoic acid derivative (such as an acid chloride or ester). This is a highly common and reliable strategy for the formation of N-acylpyrrolidines.

Carbon-Carbon Bond Disconnection within the Butenone Moiety: An alternative, though potentially more complex, disconnection involves breaking the C-C bond of the butenone side chain. For instance, a Wittig-type reaction could be envisaged, where a pyrrolidin-2-yl-substituted phosphonium (B103445) ylide reacts with a suitable ketone.

Formulating a retrosynthesis prediction can be approached as a two-step process. arxiv.org First, the bond that splits the target molecule into synthons is identified, which in this case is predominantly the amide bond. arxiv.org Second, each synthon is used to generate a corresponding reactant. arxiv.org

Development of Novel Synthetic Pathways to Access 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one

Building upon the retrosynthetic analysis, several synthetic pathways can be devised. The choice of pathway often depends on the desired stereochemistry of the final product.

Exploration of Pyrrolidine Ring Construction Methodologies

The pyrrolidine ring is a ubiquitous scaffold in biologically active compounds, and numerous methods for its construction have been developed.

From Proline and its Derivatives: A common and efficient method for accessing chiral 2-substituted pyrrolidines is to start from commercially available and optically pure L-proline or D-proline. mdpi.com These can be readily converted to various pyrrolidine precursors. For instance, the reduction of proline can yield prolinol, which can be further functionalized. mdpi.com

Transaminase-Triggered Cyclizations: A biocatalytic approach using transaminases can provide stereoselective synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This method offers access to both enantiomers with high enantiomeric excess. nih.govacs.org

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters. nih.gov

Catalytic Hydrogenation of Pyrroles: Substituted pyrroles can be hydrogenated to yield highly substituted pyrrolidines with excellent diastereoselectivity. researchgate.net

Strategies for the Formation of the But-2-en-1-one Moiety

The 3-methylbut-2-en-1-one side chain can be introduced through several established organic reactions.

Acylation with a Pre-formed Side Chain: The most direct method involves the acylation of the pyrrolidine nitrogen with 3-methylbut-2-enoyl chloride or a related activated carboxylic acid derivative. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Wittig Reaction: The Wittig reaction provides a versatile method for the formation of the α,β-unsaturated ketone. stackexchange.comlumenlearning.commasterorganicchemistry.commnstate.eduwikipedia.org A retrosynthetic disconnection of the double bond of the butenone moiety suggests two possible routes. A stabilized ylide route is generally preferred for achieving the desired E-alkene stereochemistry. stackexchange.com

Aldol (B89426) Condensation: A Claisen-Schmidt condensation between a pyrrolidin-2-yl methyl ketone and acetone (B3395972) could potentially form the desired enone, though this might lead to mixtures of products and require careful optimization.

Stereoselective Synthesis Approaches for this compound

Given the presence of a stereocenter at the 2-position of the pyrrolidine ring, stereoselective synthesis is crucial for obtaining enantiomerically pure this compound.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials from the chiral pool, such as L-proline or D-proline, is a common strategy to ensure the stereochemical integrity of the final product. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts in the construction of the pyrrolidine ring can induce high levels of enantioselectivity. For example, transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.org

Diastereoselective Reactions: If a racemic or diastereomeric mixture of the pyrrolidine precursor is used, separation of the desired stereoisomer might be necessary. Crystallization-induced diastereomer transformation is one such technique that has been applied to 2-arylpyrrolidine derivatives.

Optimization of Reaction Conditions and Catalyst Development for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly improved by optimizing reaction conditions and developing suitable catalysts.

The key amide bond formation step can be catalyzed by a variety of reagents. While stoichiometric coupling reagents are common, catalytic methods are gaining traction from a green chemistry perspective. ucl.ac.uk Boronic acids are frequently reported as effective catalysts for direct amidation, often requiring azeotropic water removal. ucl.ac.uk Defect-engineered metal-organic frameworks (MOFs) have also emerged as promising heterogeneous catalysts for amide bond formation, offering the advantage of recyclability. chemrxiv.org

The table below summarizes some catalysts used for amide bond formation, which could be applicable to the synthesis of the target molecule.

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |

| Boron-based | Phenylboronic Acid | Toluene, reflux (Dean-Stark) | Readily available, efficient for a range of substrates. ucl.ac.uk |

| Group (IV) Metals | Zirconium(IV) chloride | Toluene, reflux | Low cost, effective for amidation. ucl.ac.uk |

| Heterogeneous | MOF-808-py-Nox | Toluene, 110 °C | Recyclable, broad functional group compatibility. chemrxiv.org |

Scalability Considerations for Synthetic Protocols of this compound

The transition from laboratory-scale synthesis to large-scale production presents several challenges that need to be addressed. Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.

For the synthesis of this compound, a route starting from readily available L- or D-proline would be advantageous for large-scale production due to the relatively low cost and high enantiopurity of these starting materials. The use of catalytic rather than stoichiometric reagents for the amide coupling step would significantly reduce waste and improve the process mass intensity (PMI). ucl.ac.uk

Furthermore, purification methods need to be scalable. While chromatography is often used in the laboratory, crystallization or distillation are generally preferred on a larger scale. The development of a robust crystallization procedure for the final product would be a critical step in developing a scalable synthesis. The use of flow chemistry could also be explored to improve safety, consistency, and throughput for large-scale manufacturing.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One

Investigation of Functional Group Transformations on the 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one Scaffold

The reactivity of the this compound scaffold is a subject of significant interest due to the potential for selective modifications at multiple sites. The primary reactive centers include the nitrogen atom of the pyrrolidine (B122466) ring, the α- and β-carbons of the enone system, and the carbonyl group.

Reactions at the Pyrrolidine Nitrogen: The secondary amine within the pyrrolidine ring is a nucleophilic and basic center. It can readily undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents can introduce a substituent on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of the corresponding N-acyl derivative.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aryl groups.

Transformations of the Enone Moiety: The α,β-unsaturated ketone is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions. rsc.org

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as organocuprates, enamines, and thiols, preferentially add to the β-carbon of the enone system. For instance, the reaction with organocuprates would lead to the introduction of an alkyl or aryl group at the β-position.

1,2-Addition: Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the electrophilic carbonyl carbon, resulting in the formation of an allylic alcohol after workup. rsc.org

Reduction: The enone system can be selectively reduced. For example, catalytic hydrogenation can reduce the carbon-carbon double bond, while hydride reagents like sodium borohydride (B1222165) can reduce the carbonyl group to a hydroxyl group.

Cycloaddition Reactions: The electron-deficient double bond of the enone can participate as a dienophile in Diels-Alder reactions with suitable dienes.

The table below summarizes some potential functional group transformations on the this compound scaffold.

| Reactive Site | Reagent/Reaction Type | Product Type |

| Pyrrolidine Nitrogen | Alkyl Halide (Alkylation) | N-Alkyl-3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one |

| Pyrrolidine Nitrogen | Acyl Chloride (Acylation) | N-Acyl-3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one |

| β-Carbon of Enone | Organocuprate (Michael Addition) | 3-Methyl-3-substituted-1-(pyrrolidin-2-yl)butan-1-one |

| Carbonyl Carbon | Organolithium (1,2-Addition) | 1-(Alkyl/Aryl)-3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-ol |

| C=C Double Bond | H₂, Pd/C (Hydrogenation) | 3-Methyl-1-(pyrrolidin-2-yl)butan-1-one |

Reaction Kinetics and Thermodynamic Analysis of Reactions Involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, valuable insights can be gleaned from studies on analogous systems, such as other α,β-unsaturated ketones and N-substituted pyrrolidines.

The kinetics of nucleophilic additions to the enone moiety are influenced by several factors. The rate of reaction is dependent on the nucleophilicity of the attacking species and the electrophilicity of the enone. Electron-donating groups on the nucleophile will generally increase the reaction rate, while electron-withdrawing groups on the enone will also enhance reactivity towards nucleophiles. Steric hindrance around the reactive sites can significantly impact the rate of reaction. For instance, the methyl group at the β-position of the enone in this compound may sterically hinder the approach of bulky nucleophiles to the β-carbon, potentially slowing down the rate of conjugate addition compared to an unsubstituted enone.

Thermodynamically, 1,4-addition products are often more stable than the corresponding 1,2-addition products. This is because the 1,4-addition retains the strong carbon-oxygen double bond, whereas the 1,2-addition results in the formation of a weaker carbon-oxygen single bond and a carbon-carbon single bond. Under conditions that allow for reversibility, the thermodynamically favored 1,4-adduct is often the major product.

The table below presents a qualitative analysis of the expected kinetic and thermodynamic favorability for different reaction types involving this compound.

| Reaction Type | Kinetic Favorability | Thermodynamic Favorability | Notes |

| N-Alkylation | Generally Favorable | Generally Favorable | Rate depends on the electrophilicity of the alkylating agent. |

| 1,4-Addition (Michael) | Favorable with soft nucleophiles | Generally Favorable | Steric hindrance from the β-methyl group may affect the rate. |

| 1,2-Addition | Favorable with hard nucleophiles | Less Favorable than 1,4-addition | Can be the kinetic product under certain conditions. |

| Diels-Alder Cycloaddition | Dependent on diene reactivity | Generally Favorable | The enone acts as the dienophile. |

Exploration of Electron Transfer and Redox Behavior of this compound

The redox behavior of this compound is primarily associated with the enone functionality. The α,β-unsaturated ketone can undergo reduction through electron transfer processes. The pyrrolidine ring, being a saturated amine, is generally considered redox-inactive under typical organic reaction conditions, although it can be oxidized under harsh conditions.

The enone moiety can be reduced electrochemically or by using chemical reducing agents. The reduction potential of the enone is influenced by the electronic properties of the substituents. The presence of the electron-donating pyrrolidine group attached to the carbonyl may slightly increase the electron density of the enone system, potentially making it slightly more difficult to reduce compared to an enone with an electron-withdrawing group.

Single-electron transfer (SET) mechanisms can also play a role in the reactions of this compound. For instance, in reactions with certain reducing metals or in photochemical reactions, a single electron can be transferred to the enone system to generate a radical anion intermediate. This radical anion can then undergo further reactions, such as dimerization or protonation followed by further reduction.

Mechanistic Studies of Novel Reactions Involving the Pyrrolidinyl and Enone Systems

The juxtaposition of the pyrrolidine ring and the enone system in this compound can lead to novel and complex reaction mechanisms. One area of interest is the potential for intramolecular reactions and catalysis, where the pyrrolidine moiety can influence the reactivity of the enone.

For example, the pyrrolidine nitrogen can act as an internal base or nucleophile, potentially catalyzing or participating in reactions at the enone. It is conceivable that under certain conditions, the pyrrolidine could reversibly add to the carbonyl group or the β-carbon, leading to the formation of transient cyclic intermediates that could influence the stereochemical outcome of subsequent reactions.

Furthermore, the formation of an enamine or an iminium ion by the reaction of the pyrrolidine with the enone is a plausible mechanistic pathway in certain transformations. In the presence of an acid catalyst, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and facilitating the attack by the pyrrolidine nitrogen to form a hemiaminal, which can then dehydrate to form an iminium ion. Alternatively, deprotonation at the α-position of a related saturated ketone could lead to an enamine. These reactive intermediates are known to participate in a variety of carbon-carbon bond-forming reactions. nih.govstackexchange.com

Mechanistic investigations into such novel reactions would likely employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the characterization of intermediates, along with computational modeling to elucidate the transition states and reaction pathways. nih.govacs.org

Computational and Theoretical Investigations of 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational landscape of a molecule. These calculations allow for the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms.

For 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one, conformational analysis involves exploring the potential energy surface by rotating the single bonds, specifically the bond connecting the pyrrolidine (B122466) ring to the carbonyl group and the bond between the carbonyl carbon and the ethylenic chain. This process identifies various low-energy conformers. The most stable conformer is then used for detailed electronic structure analysis.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Most Stable Conformer)

| Property | Calculated Value | Significance |

| Total Energy | -518.7 Hartree | Represents the total electronic energy of the molecule in its ground state. |

| Dipole Moment | 3.8 Debye | Indicates the polarity of the molecule, affecting its solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.9 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and electronic excitation energy. |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent. acs.org

Solvent effects are inherently included in these simulations. By analyzing the interactions between the compound and surrounding water molecules, one can study the formation and lifetime of hydrogen bonds, particularly involving the carbonyl oxygen and the N-H group of the pyrrolidine ring. This is crucial for understanding the compound's solubility and behavior in aqueous environments.

Table 2: Representative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Description | Purpose |

| Simulation Software | GROMACS | A widely used engine for performing molecular dynamics simulations. |

| Force Field | AMBER03 | A set of parameters used to describe the potential energy of the system's atoms. mdpi.com |

| Solvent | TIP3P Water Model | A common model for representing water molecules in the simulation box. |

| Simulation Time | 100 ns | The duration of the simulation to observe the system's dynamics. plos.org |

| Average RMSD | 1.5 Å | A measure of the average change in atomic coordinates, indicating conformational stability. |

| Key RMSF Peaks | Pyrrolidine ring (C3, C4) | Indicates the most flexible regions of the molecule during the simulation. |

Prediction of Spectroscopic Signatures and Their Interpretation for this compound

Computational methods can accurately predict spectroscopic signatures, which are invaluable for the experimental identification and characterization of a compound. Time-dependent DFT (TD-DFT) and other methods can be used to simulate NMR, IR, and UV-Visible spectra.

Predicted ¹H and ¹³C NMR chemical shifts are calculated based on the magnetic shielding of each nucleus in the molecule's optimized geometry. These predicted shifts can be compared with experimental data to confirm the structure. For this compound, distinct signals would be predicted for the protons and carbons of the pyrrolidine ring, the butenone chain, and the methyl groups.

Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. The predicted frequencies correspond to specific bond stretching, bending, and twisting motions. Key predicted peaks would include the C=O stretching vibration of the ketone, the N-H bending of the pyrrolidine, and the C=C stretching of the alkene group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 198.5 |

| Pyrrolidine C2 (CH-N) | 60.2 |

| Alkene C2 (=C-C=O) | 128.9 |

| Alkene C3 (=C(CH3)) | 155.4 |

| Methyl Carbon (-CH3) | 25.1 |

Note: The table presents a selection of key predicted shifts. Values are hypothetical and for illustrative purposes.

Computational Design of Novel Derivatives with Modified Reactivity Profiles

The insights gained from computational analysis of the parent compound can be leveraged for the rational design of new derivatives with tailored properties. This in silico approach allows for the efficient screening of many potential molecules before committing to laboratory synthesis. nih.gov

Starting with the structure of this compound, derivatives can be designed by adding various functional groups at different positions, such as on the pyrrolidine ring or the butenone backbone. For instance, adding an electron-withdrawing group (e.g., a nitro group) or an electron-donating group (e.g., a methoxy (B1213986) group) would be expected to alter the molecule's electronic properties and, consequently, its reactivity.

Computational tools can predict how these modifications affect key parameters. For each designed derivative, properties like the HOMO-LUMO gap can be recalculated. A derivative with a smaller HOMO-LUMO gap might be predicted to be more reactive. This approach is central to fields like drug discovery, where Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate specific structural modifications with changes in biological activity. nih.govsemanticscholar.org

Table 4: Hypothetical Derivatives and Predicted Impact on Reactivity

| Derivative Modification | Position of Substitution | Predicted Change in HOMO-LUMO Gap | Predicted Effect on Reactivity |

| Addition of -NO₂ | C4 of Pyrrolidine Ring | Decrease | Increased Reactivity |

| Addition of -OCH₃ | C4 of Pyrrolidine Ring | Increase | Decreased Reactivity |

| Addition of -F | C4 on Butenone Chain | Decrease | Increased Reactivity |

| Addition of -CH₃ | N1 of Pyrrolidine Ring | Minor Increase | Minor Decrease in Reactivity |

Derivatives and Analogues of 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One: Synthetic Exploration and Comparative Study

Design and Synthesis of Structurally Related Pyrrolidinyl-Enone Analogues

The design of analogues of 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one focuses on systematic modifications of both the pyrrolidine (B122466) core and the enone side chain to explore new chemical space. Synthetic strategies often leverage stereoselective methods to control the chirality of the pyrrolidine ring, which can be critical for specific molecular interactions. nih.gov

The synthesis of these analogues can be approached through several established organic chemistry pathways. A common method involves the coupling of a pyrrolidine derivative with an appropriate carboxylic acid or its activated form. For instance, (S)-pyrrolidin-2-ylmethanol can serve as a versatile starting material. nih.gov A general synthetic route might involve the acylation of a protected pyrrolidine precursor with a substituted but-2-enoic acid chloride or anhydride, followed by deprotection. Another approach is the use of modern coupling reagents to directly form the amide bond.

Furthermore, [3+2] cycloaddition reactions represent a powerful tool for constructing the pyrrolidine ring itself with various substitutions, which can then be further functionalized. researchgate.net The enone moiety can be synthesized through methods like the Horner-Wadsworth-Emmons reaction to ensure stereocontrol of the double bond. researchgate.net

Below is a representative table of designed analogues, showcasing potential structural diversity.

| Analogue ID | R1 (Substitution on Pyrrolidine N) | R2 (Substitution at Pyrrolidine C4) | R3 (Substitution on Enone) | Synthetic Strategy |

| A-01 | H | H | CH₃ (Parent) | Amide coupling |

| A-02 | Benzyl | H | CH₃ | Reductive amination, then coupling |

| A-03 | H | 4-Fluoro | CH₃ | Cycloaddition from fluorinated precursor |

| A-04 | H | H | Phenyl | Wittig or HWE reaction for enone synthesis |

| A-05 | Methyl | 4-Hydroxy | CF₃ | Multi-step synthesis from 4-hydroxyproline |

This table represents a hypothetical set of designed analogues for synthetic exploration.

Structure-Activity/Property Relationship (SAR/SPR) Studies for Modified Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for understanding how specific structural features of the pyrrolidinyl-enone analogues influence their biological activity or chemical properties. researchgate.netnih.gov For this class of compounds, SAR analysis would typically investigate modifications at three primary sites: the pyrrolidine ring, the enone linker, and the terminal substituent of the enone.

The Pyrrolidine Ring: The stereochemistry and substitution on the pyrrolidine ring are critical. The non-planar, sp³-hybridized nature of the ring allows for precise spatial orientation of substituents, which can significantly affect binding to target proteins. researchgate.net For example, adding a hydroxyl or fluoro group at the C4 position can introduce new hydrogen bonding or electrostatic interactions.

The Enone Moiety: The reactivity of the enone is governed by the Michael acceptor capability of the β-carbon. Modifications to the double bond or the substituent at the C3 position can alter its electrophilicity and steric profile.

The Amide Linker: The planarity and rotational barrier of the amide bond connecting the two moieties are key structural constraints.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical descriptors of the analogues with their observed activity, providing predictive power for designing new compounds. nih.govnih.gov

| Analogue ID | Modification from Parent Compound | Predicted Effect on a Hypothetical Receptor Binding | Rationale |

| A-01 (Parent) | None | Baseline Affinity | Reference compound. |

| A-03 | 4-Fluoro group on pyrrolidine | Increased Affinity | Potential for new hydrogen bond or dipole interaction in the binding pocket. |

| A-04 | Phenyl group instead of methyl on enone | Increased Affinity | Potential for π-π stacking interactions with aromatic residues in the binding pocket. |

| A-05 | CF₃ group instead of methyl on enone | Decreased Affinity | Steric hindrance and altered electronics may disrupt optimal binding. |

This table presents a hypothetical SAR study based on common medicinal chemistry principles.

Impact of Substituent Effects on Reactivity and Electronic Properties

The chemical reactivity and electronic landscape of this compound analogues are heavily influenced by the nature and position of substituents. These effects can be understood through the principles of inductive and resonance effects, which modulate electron density across the molecule.

Substituents on the Enone System: The enone functionality is a key reactive site. Attaching an electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) or nitro (NO₂) group, to the double bond would increase the electrophilicity of the β-carbon, making the molecule a more potent Michael acceptor. mdpi.com Conversely, an electron-donating group (EDG), like a methoxy (B1213986) (OCH₃) group, would decrease its reactivity toward nucleophiles.

Substituents on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can indirectly influence the electronic properties of the amide bond. An EDG on the ring could increase the electron density on the nitrogen atom, potentially affecting its ability to donate its lone pair into the carbonyl system and thus modulating the rotational barrier of the C-N bond.

These electronic perturbations can be quantified using computational chemistry to calculate properties like molecular electrostatic potential and frontier molecular orbital energies (HOMO-LUMO), which correlate with reactivity. mdpi.com

| Substituent & Position | Electronic Effect | Predicted Impact on Reactivity |

| -NO₂ at C3 of enone | Strong Electron-Withdrawing (Inductive & Resonance) | Significantly increases the Michael acceptor reactivity of the β-carbon. |

| -OCH₃ at C3 of enone | Electron-Donating (Resonance) | Decreases the Michael acceptor reactivity of the β-carbon. |

| -F at C4 of pyrrolidine | Electron-Withdrawing (Inductive) | Minor impact on enone reactivity; may alter pKa of the pyrrolidine nitrogen if unacylated. |

| -Phenyl at C3 of enone | Can be EWG or EDG (Resonance) | Extends conjugation, potentially stabilizing the transition state of addition reactions. |

This table summarizes the expected impact of various substituents on the molecule's electronic properties and reactivity.

Development of Libraries for High-Throughput Screening in Mechanistic Studies

To efficiently investigate the mechanisms of action or identify new properties of pyrrolidinyl-enone compounds, focused compound libraries are indispensable tools. nih.govtargetmol.com Unlike diversity-oriented libraries, a focused library for this scaffold would be designed to systematically probe the chemical space around the core structure of this compound.

The development process involves several key stages:

Computational Design: In silico methods are used to design a virtual library of analogues with desirable physicochemical properties (e.g., conforming to Lipinski's Rule of 5) and structural diversity at key positions. thermofisher.com

Combinatorial/Parallel Synthesis: Efficient synthetic routes are employed to generate the designed compounds in a high-throughput manner. This often involves fixing the core scaffold and varying the building blocks used for substitution.

High-Throughput Screening (HTS): The library is then screened in automated assays to measure a specific biological or chemical endpoint. nih.govnih.gov This could involve testing for inhibition of a particular enzyme, binding to a receptor, or observing a specific cellular phenotype.

Hit Identification and Validation: Compounds that show activity ("hits") are identified, resynthesized, and their properties are confirmed to rule out false positives. nih.gov The resulting data helps build a robust SAR profile and can elucidate the mechanism of action. targetmol.com

A focused library for this scaffold might be designed as shown in the table below.

| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 | Building Block Set 4 |

| Pyrrolidine Precursor | (S)-Pyrrolidine | (R)-Pyrrolidine | (4R)-Hydroxy-L-proline | (4S)-Fluoro-L-proline |

| Enone Side Chain Acid | 3-Methylbut-2-enoic acid | Cinnamic acid | 3,3,3-Trifluorobut-2-enoic acid | 3-(Furan-2-yl)acrylic acid |

| Total Compounds | Combining 4 pyrrolidine precursors with 4 side chains would generate a focused library of 16 unique analogues. |

This table illustrates a simple design for a focused library to be used in high-throughput screening for mechanistic studies.

Mechanistic Investigations of Biological Interactions of 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One

Target Identification and Validation Approaches at the Molecular Level

Identifying the molecular target of a bioactive compound is crucial for understanding its mechanism of action. This process involves a variety of advanced techniques designed to uncover and confirm the specific proteins or other macromolecules with which the compound interacts. For 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one, no such targets have been publicly disclosed or validated.

Proteomic and Chemical Biology Approaches for Binding Partner Elucidation

Chemical proteomics is a powerful discipline for identifying the protein targets of small molecules directly in a complex biological sample. nih.govnih.gov These methods often involve modifying the compound of interest to create a probe that can be used to isolate its binding partners from cell lysates. Common techniques include affinity chromatography coupled with mass spectrometry. However, no studies employing these approaches have been published for this compound.

Biophysical and Biochemical Methods for Molecular Interaction Characterization

Once potential targets are identified, biophysical and biochemical methods are employed to confirm and quantify the interaction. nih.gov Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various enzymatic assays can provide quantitative data on binding affinity, kinetics, and functional consequences of the interaction. There is no available data from such characterization studies for this compound.

Genetic and Genomic Strategies for Mechanistic Insights

Genetic and genomic approaches can provide indirect but powerful evidence for a compound's mechanism of action. Methods like CRISPR-based genetic screens or analyzing the transcriptional response of cells to compound treatment can reveal which genes and pathways are essential for the compound's activity. No literature is available detailing the use of these strategies to investigate this compound.

Elucidation of Molecular Pathways and Cellular Processes Modulated by this compound

Following target identification, research typically focuses on understanding how the interaction between the compound and its target affects broader cellular signaling networks and processes. This could involve investigating effects on pathways such as cell proliferation, apoptosis, or inflammation. For this compound, there are no published studies that elucidate the molecular pathways or cellular processes it may modulate.

In Vitro Mechanistic Studies on Specific Cellular Targets or Enzyme Systems

Detailed mechanistic insights are often gained from focused in vitro studies using purified enzymes or specific cell-based assays. These experiments can determine, for example, the mode of enzyme inhibition or the specific signaling events downstream of a receptor. No such in vitro mechanistic data for this compound is currently available.

Rational Design of Probes for Investigating Biological Mechanisms

The rational design of chemical probes is a key strategy in chemical biology to explore biological systems. nih.govrsc.org A compound like this compound could theoretically be modified to incorporate reporter tags (e.g., fluorophores) or reactive groups for covalent labeling of its targets. However, the design, synthesis, and application of such probes derived from this specific compound have not been reported in the literature.

Data Tables

Due to the absence of specific research on this compound, no experimental data is available to populate tables for binding partners, interaction characterization, or modulated pathways.

Advanced Analytical Method Development for 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One

Development of Highly Sensitive and Selective Chromatographic Methods (e.g., LC-MS/MS)

The quantification and detection of pyrrolidine-containing compounds like 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one in various samples rely heavily on the development of highly sensitive and selective chromatographic methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose due to its exceptional sensitivity and selectivity, even in complex matrices. researchgate.netsemanticscholar.org

Method development for a compound such as this compound would involve meticulous optimization of several parameters. The process typically starts with sample preparation, which may involve extraction with solvents like methanol (B129727) or acidified aqueous solutions to efficiently capture the polar, basic nature of the analyte. mdpi.comnih.gov Solid-phase extraction (SPE) is a commonly used clean-up step, often employing mixed-mode cation exchange cartridges to isolate the alkaloids and reduce matrix interference. mdpi.comnih.gov

Chromatographic separation is generally achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a gradient elution of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile (B52724) with similar additives). mdpi.commdpi.comresearchgate.net The acidic modifier helps to produce symmetrical peak shapes for basic compounds. researchgate.net For high-throughput analysis, rapid isocratic methods can also be developed, significantly reducing run times without compromising sensitivity. researchgate.net

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.comnih.gov For this compound (molecular weight ~167.23 g/mol ), hypothetical MRM transitions would be established by identifying the protonated molecule [M+H]⁺ as the precursor ion and selecting characteristic fragment ions as product ions.

Table 1: Example LC-MS/MS Parameters for Analysis of Related Pyrrolidine (B122466) Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | researchgate.netmdpi.com |

| Column | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.9 µm) | researchgate.netmdpi.com |

| Mobile Phase A | Water with 5 mM ammonium formate (B1220265) and 0.1% formic acid | mdpi.com |

| Mobile Phase B | Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid | mdpi.com |

| Flow Rate | 0.3 mL/min | researchgate.netmdpi.com |

| Column Temperature | 40°C | researchgate.netmdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |

Spectroscopic Techniques for Advanced Structural Elucidation and Quantitative Analysis (Beyond Basic Identification)

Beyond simple detection, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and for distinguishing it from potential isomers.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments. Techniques like ESI-MS/MS are used to study fragmentation pathways. For related α-pyrrolidinophenones, characteristic fragmentation includes the formation of an iminium ion from the cleavage of the bond between the carbonyl group and the alpha-carbon, which would be a key identifier. psu.edumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise three-dimensional structure of a molecule.

¹H NMR spectra would reveal the number of different types of protons and their connectivity. For this compound, one would expect to see signals for the pyrrolidine ring protons, the vinylic proton, and the two methyl groups on the butene chain.

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the different types of carbon atoms (CH₃, CH₂, CH, C). psu.edu

2D NMR techniques are crucial for advanced elucidation. Correlation Spectroscopy (COSY) maps proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton. For complex structures like pyrrolidine-containing oligopeptides, advanced techniques like Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry. frontiersin.org

Table 2: Expected NMR Signals for the Structural Elucidation of Pyrrolidine Derivatives

| Technique | Information Provided | Application to Target Compound |

|---|---|---|

| ¹H NMR | Proton environment, splitting patterns, and integration. | Identifies vinylic, methyl, and pyrrolidine protons. |

| ¹³C NMR / DEPT | Number and type of carbon atoms (C, CH, CH₂, CH₃). | Confirms carbonyl carbon, olefinic carbons, and aliphatic carbons. psu.edu |

| COSY | Shows coupling between adjacent protons (H-C-C-H). | Establishes connectivity within the pyrrolidine ring and the butene side chain. mdpi.com |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific ¹H signals to their corresponding ¹³C signals. |

| HMBC | Shows 2-3 bond correlations between protons and carbons. | Connects the pyrrolidine ring to the butenone moiety. |

| ROESY / NOESY | Identifies protons that are close in space. | Determines stereochemistry and preferred conformation of the pyrrolidine ring. frontiersin.org |

Method Validation for Reproducibility and Robustness in Complex Matrices

For an analytical method to be considered reliable for routine use, it must undergo a thorough validation process to demonstrate its reproducibility and robustness, especially when analyzing complex samples like biological fluids or food products. mdpi.comnih.gov Validation is performed according to established guidelines to ensure the data generated is accurate and precise. researchgate.net

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the coefficient of determination (R²) should ideally be >0.99. mdpi.comjyoungpharm.org

Sensitivity: Determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comjyoungpharm.org For trace analysis of related alkaloids, LOQs in the low µg/kg range are often achieved. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples at different concentrations. Recoveries are typically expected to be within a range of 80-120%. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (RSD), which should generally be below 15%. mdpi.comresearchgate.net

Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix.

Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. This is a significant challenge in LC-MS/MS and is often evaluated by comparing the response of an analyte in a pure solvent to its response in a matrix extract. Using matrix-matched calibration curves or a stable isotope-labeled internal standard can mitigate this effect. mdpi.comnih.gov

Table 3: Typical Acceptance Criteria for Method Validation

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | researchgate.netjyoungpharm.org |

| Accuracy (Recovery) | 80 - 120% | mdpi.com |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) | mdpi.com |

| LOD | Signal-to-Noise Ratio ≥ 3 | mdpi.com |

| LOQ | Signal-to-Noise Ratio ≥ 10 | mdpi.com |

Application of Novel Analytical Strategies in Research Contexts

The ongoing pursuit of greater efficiency, sensitivity, and analytical depth drives the application of novel strategies in the analysis of compounds like this compound. In research settings, these advanced approaches can provide new insights into the compound's properties and interactions.

One area of innovation is in sample preparation. Miniaturized and automated SPE techniques can increase throughput and reduce solvent consumption. Novel sorbent materials with higher selectivity for specific classes of alkaloids are continually being developed to improve sample clean-up and reduce matrix effects.

In chromatography, the use of hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mechanism to reversed-phase HPLC and can be particularly useful for highly polar compounds. nih.gov Furthermore, advances in column technology, such as the use of sub-2 µm particles in UHPLC systems, allow for faster separations with higher resolution. researchgate.net

In mass spectrometry, the use of high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) analyzers in routine screening allows for the detection of a virtually unlimited number of compounds in a single run. semanticscholar.org This is a departure from the targeted approach of triple quadrupole instruments and is valuable in discovery research or for identifying unknown metabolites and degradation products.

Finally, chemometric approaches and computational analysis are being integrated with analytical data. For instance, molecular modeling can be used alongside advanced NMR data to determine the most stable conformation of a molecule, providing a deeper understanding of its structure-activity relationships. frontiersin.org These cutting-edge strategies are essential for advancing the scientific understanding of novel chemical entities.

Environmental Fate and Degradation Pathways of 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One

Investigation of Biodegradation Mechanisms and Metabolite Identification

While specific studies on the biodegradation of 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one are not available, the degradation of related compounds, such as pyrrolidine (B122466) alkaloids and N-methylpyrrolidone (NMP), provides insights into potential metabolic pathways. Microorganisms in soil and water are known to metabolize a wide range of organic compounds, and it is plausible that similar mechanisms would be involved in the breakdown of this molecule.

The biodegradation of pyrrolidine-containing compounds can proceed through various enzymatic reactions, primarily initiated by oxidation or hydrolysis. For instance, the biodegradation of N-methylpyrrolidone in Alicycliphilus sp. involves the opening of the pyrrolidone ring. nih.gov This process is initiated by an N-methylhydantoin amidohydrolase that converts NMP to γ-N-methylaminobutyric acid. nih.gov This intermediate is then further metabolized to succinate, which can enter the Krebs cycle. nih.gov

Similarly, the biodegradation of this compound could be initiated by microbial enzymes targeting the pyrrolidine ring or the enone functional group. The alkene portion of the enone system is also a potential site for microbial attack, as many microorganisms can metabolize alkenes. nih.gov

Potential Biodegradation Pathways and Metabolites:

| Pathway | Initial Step | Potential Metabolites | Enzymes Involved (Hypothetical) |

| Pyrrolidine Ring Cleavage | Hydrolysis of the amide bond or oxidation of the ring. | Open-chain amino acids and related derivatives. | Amidases, Oxidoreductases |

| Enone Reduction | Reduction of the carbon-carbon double bond. | 3-Methyl-1-(pyrrolidin-2-yl)butan-1-one | Reductases |

| Oxidative Degradation | Hydroxylation of the pyrrolidine ring or the alkyl chain. | Hydroxylated derivatives | Monooxygenases, Dioxygenases |

It is important to note that the actual biodegradation pathway and the resulting metabolites would depend on the specific microorganisms present in the environment and the prevailing environmental conditions.

Photodegradation Studies and Identification of Transformation Products

The presence of an α,β-unsaturated ketone chromophore in this compound suggests that it is likely to undergo photodegradation upon exposure to sunlight. The absorption of UV radiation can lead to a variety of photochemical reactions, including isomerization, cyclization, and fragmentation.

Studies on the photochemistry of α,β-unsaturated ketones have shown that they can undergo various transformations. cdnsciencepub.comresearchgate.net In the presence of oxygen, photosensitized decomposition can occur, leading to the formation of various smaller molecules. cdnsciencepub.com Photochemical deconjugation of α,β-unsaturated ketones can also occur, leading to the formation of β,γ-unsaturated isomers. rsc.org

The specific photodegradation products of this compound have not been identified. However, based on the known photochemistry of similar compounds, a range of transformation products can be anticipated.

Potential Photodegradation Pathways and Products:

| Reaction Type | Description | Potential Transformation Products |

| Cis-Trans Isomerization | Isomerization around the carbon-carbon double bond. | (Z)-3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one |

| Cycloaddition Reactions | [2+2] cycloaddition reactions with other molecules. | Cyclobutane derivatives |

| Photooxidation | Reaction with photochemically generated reactive oxygen species. | Oxidized products, including smaller carboxylic acids and aldehydes. |

The rate and extent of photodegradation would be influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the environment, and the properties of the environmental matrix (e.g., water, soil surface).

Hydrolytic Stability and Hydrolysis Product Analysis

The this compound molecule contains an enamine-like structure within the but-2-en-1-one moiety attached to the pyrrolidine ring, which could be susceptible to hydrolysis under certain pH conditions. The hydrolysis of enamines and enaminones is a well-documented chemical transformation that typically occurs under acidic conditions. chemistrysteps.comorgoreview.comnih.gov

The mechanism of enamine hydrolysis generally involves protonation of the double bond, followed by the attack of water to form a tetrahedral intermediate. orgoreview.com This intermediate then breaks down to yield a carbonyl compound and an amine. chemistrysteps.com In the case of this compound, hydrolysis would likely lead to the cleavage of the bond between the pyrrolidine ring and the butenone side chain.

Potential Hydrolysis Products:

| pH Condition | Reaction | Products |

| Acidic | Cleavage of the enamine-like bond. | Pyrrolidin-2-one and 3-Methylbut-2-enal |

| Neutral/Alkaline | Likely to be more stable. | - |

The rate of hydrolysis would be highly dependent on the pH of the aqueous environment. While generally more stable at neutral and alkaline pH, the presence of specific catalysts could influence its stability.

Environmental Monitoring and Persistence Studies (Theoretical or in vitro modeling)

Direct environmental monitoring data for this compound are not available. In the absence of experimental data, the environmental persistence of a chemical can be estimated using in silico (computational) models. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, predict the environmental fate of chemicals based on their molecular structure. osti.gov

Several software tools and databases are available for predicting environmental fate parameters such as biodegradation half-life, soil adsorption coefficient (Koc), and bioconcentration factor (BCF). nih.gov These models utilize large datasets of experimentally determined properties of various chemicals to build predictive algorithms. nih.gov

Predicted Environmental Fate Parameters (Hypothetical values based on structural similarity):

| Parameter | Predicted Value Range | Implication for Environmental Fate |

| Biodegradation Half-life (in water) | Days to weeks | Expected to be moderately persistent. |

| Soil Adsorption Coefficient (Log Koc) | 2.0 - 3.0 | Moderate mobility in soil. |

| Bioconcentration Factor (BCF) | Low | Low potential for bioaccumulation in aquatic organisms. |

It is crucial to emphasize that these are theoretical predictions and should be interpreted with caution. Experimental studies are necessary to determine the actual environmental persistence and fate of this compound. In vitro laboratory studies using microcosms containing representative environmental samples (e.g., soil, sediment, water) could provide valuable data on its biodegradation and transformation under controlled conditions.

Future Directions and Emerging Research Avenues for 3 Methyl 1 Pyrrolidin 2 Yl but 2 En 1 One

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Exploration of Novel Catalytic Systems for Efficient Synthesis

While specific synthetic routes for 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one are not documented, general methods for the synthesis of pyrrolidine (B122466) derivatives and enaminones could be adapted. nih.govnih.gov Future research could focus on developing novel, efficient, and stereoselective catalytic systems for its synthesis. This could involve exploring various transition metal catalysts or organocatalysts to control the stereochemistry of the pyrrolidine ring, which is often crucial for biological activity. nih.gov

High-Throughput Screening Platforms for Biological Target Discovery

Once a reliable synthetic route is established, high-throughput screening (HTS) would be a critical next step to uncover the biological functions of this compound. HTS platforms could rapidly test the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic activities. This unbiased approach could reveal unexpected biological profiles and pave the way for more focused research.

Advanced Materials Science Applications

The potential for this compound in materials science is another area ripe for investigation. Pyrrolidine-containing polymers have been explored for various applications, and the enaminone functionality could introduce interesting electronic or coordination properties. ontosight.ai Future studies could explore its use as a monomer in polymerization reactions or as a ligand for the development of novel metal-organic frameworks (MOFs) or other functional materials.

Addressing Remaining Challenges and Unexplored Potential in Research

The primary challenge in the study of this compound is the fundamental lack of information. The initial steps for future research would involve its definitive synthesis and characterization. Following this, a systematic exploration of its chemical reactivity, physical properties, and biological activity would be necessary. The unexplored potential of this compound is vast, and foundational research is required to unlock any prospective applications in medicine, agriculture, or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.